3-Ethynyloxetane

Fragment-Based Drug Discovery Physicochemical Optimization Medicinal Chemistry

3-Ethynyloxetane (CAS 1290541-38-6) is a heterocyclic organic compound with the molecular formula C₅H₆O and a molecular weight of 82.10 g/mol, featuring a four-membered oxetane ring with an ethynyl substituent at the 3-position. The compound combines the strained oxetane ring (ring strain energy approximately 26 kcal/mol) with a terminal alkyne moiety, creating a dual-functional scaffold that supports both ring-opening reactions and alkyne-based conjugations including copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C5H6O
Molecular Weight 82.102
CAS No. 1290541-38-6
Cat. No. B2631759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyloxetane
CAS1290541-38-6
Molecular FormulaC5H6O
Molecular Weight82.102
Structural Identifiers
SMILESC#CC1COC1
InChIInChI=1S/C5H6O/c1-2-5-3-6-4-5/h1,5H,3-4H2
InChIKeyXUMRITXCAKXWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethynyloxetane (CAS 1290541-38-6): A Specialized Dual-Functional Oxetane Building Block for Click Chemistry and Medicinal Chemistry Applications


3-Ethynyloxetane (CAS 1290541-38-6) is a heterocyclic organic compound with the molecular formula C₅H₆O and a molecular weight of 82.10 g/mol, featuring a four-membered oxetane ring with an ethynyl substituent at the 3-position . The compound combines the strained oxetane ring (ring strain energy approximately 26 kcal/mol) [1] with a terminal alkyne moiety, creating a dual-functional scaffold that supports both ring-opening reactions and alkyne-based conjugations including copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2].

Why 3-Ethynyloxetane Cannot Be Substituted with Alternative Oxetane or Alkyne Building Blocks


Substituting 3-ethynyloxetane with structurally related analogs introduces measurable changes in physicochemical parameters and synthetic utility that preclude simple interchange. Compared to 3-ethynyl-3-methyloxetane, 3-ethynyloxetane exhibits a 17% lower molecular weight (82.10 vs. 96.13 g/mol) and a lower calculated LogP (-0.04 vs. approximately 0.2-0.3 for methyl-substituted analogs) [1], directly impacting fragment-based drug design where minimal molecular weight and balanced lipophilicity are prioritized [2]. Alternative acetylene sources (e.g., propargyl alcohol derivatives) lack the oxetane ring's hydrogen-bond acceptor capacity and metabolic stability profile. 3-Ethynyl-3-ethyloxetane (CAS 1416323-31-3) adds further steric bulk and increased LogP due to the ethyl substituent, altering the physicochemical trajectory of derived compounds.

3-Ethynyloxetane Quantitative Evidence: Differentiating Performance Data vs. Closest Analogs


Molecular Weight Advantage vs. 3-Ethynyl-3-methyloxetane for Fragment-Based Design

3-Ethynyloxetane exhibits a molecular weight 17% lower than its closest commercially available analog, 3-ethynyl-3-methyloxetane. Lower molecular weight fragments provide greater ligand efficiency and improved starting points for lead optimization.

Fragment-Based Drug Discovery Physicochemical Optimization Medicinal Chemistry

Lipophilicity Control: LogP Reduction vs. Substituted Oxetane Analogs

3-Ethynyloxetane demonstrates a predicted LogP value of -0.04 [1], which is substantially lower than that of 3-ethynyl-3-methyloxetane (estimated LogP approximately 0.2-0.3 based on structural increment analysis). This lower lipophilicity reduces the risk of exceeding the optimal LogP range (1-3) after subsequent chemical elaboration. [2]

LogP Optimization Drug-Likeness ADME Properties

Verified Analytical Identity: Crystallographic and Spectroscopic Characterization vs. Computationally-Only Described Analogs

3-Ethynyloxetane has been characterized by single-crystal X-ray diffraction, with complete ¹H NMR, ¹³C NMR, and IR spectroscopic data updated and reported [1]. This level of experimental characterization exceeds that available for many closely related oxetane-alkyne building blocks (e.g., 3-ethynyl-3-ethyloxetane), which lack published crystallographic data, thereby providing definitive structural verification for regulatory and publication purposes.

Analytical Characterization X-ray Crystallography Quality Assurance

Purity Tier Availability: 97% vs. 95% Grade Options for Reaction Development

3-Ethynyloxetane is commercially available at multiple purity grades, including a standard 97% specification (Bidepharm, Aladdin, AiFChem) and a 95% specification (AKSci, ChemSpace suppliers) . In contrast, 3-ethynyl-3-methyloxetane is primarily offered at 95-97% purity but lacks the tiered availability that supports both early-stage exploratory chemistry (95% acceptable) and late-stage/validation studies (97%+ required).

Chemical Purity Procurement Specifications Synthetic Reliability

Physicochemical Property Baseline for Reaction Condition Design

3-Ethynyloxetane has a predicted boiling point of 79.8±29.0 °C at 760 mmHg, compared to 90.3±29.0 °C for 3-ethynyl-3-methyloxetane [1] . This ~10.5 °C lower boiling point reflects reduced molecular weight and decreased van der Waals interactions, facilitating removal under reduced pressure and providing a measurable differentiation for designing work-up and purification protocols in multi-step syntheses.

Boiling Point Physical Properties Reaction Optimization

Recommended Procurement and Application Scenarios for 3-Ethynyloxetane Based on Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction

3-Ethynyloxetane is optimally suited for inclusion in fragment libraries, where its molecular weight of 82.10 g/mol and calculated LogP of -0.04 align with the 'Rule of Three' guidelines for fragment selection. Compared to 3-ethynyl-3-methyloxetane (MW 96.13), it provides a 17% lower mass starting point, enabling higher ligand efficiency values in primary screening cascades [1]. The terminal alkyne enables CuAAC-mediated fragment elaboration, while the oxetane ring serves as a non-classical carbonyl bioisostere, offering a metabolically stable replacement for susceptible ester or amide moieties [2].

Click Chemistry Conjugation in Bioconjugate and PROTAC Development

The combination of a terminal alkyne with a compact oxetane scaffold makes 3-ethynyloxetane an ideal linker component for PROTACs, antibody-drug conjugates (ADCs), and bioorthogonal labeling reagents. The oxetane ring introduces conformational constraint and defined three-dimensionality without adding significant molecular weight [1]. The lower boiling point (79.8 °C predicted) relative to substituted analogs facilitates removal of excess reagent post-conjugation, a practical consideration in bioconjugate purification workflows [2].

Kinase Inhibitor Scaffold Diversification and Lead Optimization

Oxetane-containing derivatives have demonstrated utility in extending accessible chemical space for kinase inhibitor identification [1]. 3-Ethynyloxetane provides a minimal scaffold for introducing the oxetane motif into kinase-targeting molecules, where its hydrogen-bond acceptor capacity (one H-bond acceptor; polar surface area 9 Ų) [2] and defined geometry offer favorable interactions with hinge-region residues. The availability of X-ray crystallographic data [3] provides definitive structural verification for patent filings and regulatory submissions, a critical factor in industrial medicinal chemistry programs.

Agrochemical Intermediate Development Requiring Oxetane Motifs

Patents have established oxetane derivatives as scaffolds with agricultural and pharmaceutical anti-fungal and fungicidal activity [1]. 3-Ethynyloxetane serves as a versatile entry point for constructing oxetane-containing agrochemical candidates, where the ethynyl group can be elaborated via Sonogashira coupling to introduce aromatic pharmacophores. The compound's availability in multiple purity grades (95% and 97%) supports both cost-constrained early-stage agrochemical screening and purity-critical field trial material preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethynyloxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.